N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide
Description
N-(1,2-Dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a fused bicyclic acenaphthylene moiety substituted at the 5-position and a 3,5-dimethoxybenzamide group. The dihydroacenaphthylene scaffold is notable for its planar aromatic system, which may enhance π-π stacking interactions in biological targets, while the 3,5-dimethoxybenzamide group contributes to hydrogen bonding and solubility characteristics .
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-16-10-15(11-17(12-16)25-2)21(23)22-19-9-8-14-7-6-13-4-3-5-18(19)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKVZOHDWSUNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthene and 3,5-dimethoxybenzoic acid.
Formation of Intermediate: Acenaphthene is first converted to 1,2-dihydroacenaphthylene through a reduction reaction.
Amidation Reaction: The intermediate 1,2-dihydroacenaphthylene is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential antitumor, antifungal, and antimicrobial activities.
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Thiazol-2-Amine Derivatives with Dihydroacenaphthylene Moieties
describes six compounds (3c–3h) sharing the 1,2-dihydroacenaphthylen-5-yl group linked to a thiazol-2-amine core.
| Compound | Substituent | Yield (%) | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|---|
| 3c | 4-Ethoxyphenyl | 64.4 | 194.3–197.0 | 99.3 |
| 3d | 4-Methoxyphenyl | 52.4 | 185.4–188.6 | 99.6 |
| 3g | 4-Carboxyphenyl | 73.6 | 323.1–325.6 | 99.0 |
Key Observations :
- Polar substituents (e.g., carboxylic acid in 3g ) increase melting points significantly (323°C vs. ~190°C for alkoxy derivatives), suggesting stronger intermolecular interactions.
- Electron-donating groups (methoxy, ethoxy) improve synthetic yields compared to halogenated analogs (e.g., 3e , 3f ) .
Comparison with Target Compound :
The target benzamide lacks the thiazole ring but retains the dihydroacenaphthylene group. Its 3,5-dimethoxybenzamide substituent may confer higher solubility than halogenated analogs (e.g., 3e , 3f ) while maintaining thermal stability comparable to 3g due to hydrogen bonding from the amide group.
GlyT2-Targeting Benzamides: ORG25543 and Analogs
ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide) shares the 3,5-dimethoxybenzamide core with the target compound but differs in its substituents. Key findings from :
- Selectivity : ORG25543 irreversibly inhibits glycine transporter 2 (GlyT2) over GlyT1, reducing neuropathic pain in preclinical models .
- Toxicity : Irreversible binding depletes glycine reserves, causing tremors and seizures at high doses. A reversible analog, Compound 1 , showed reduced toxicity while retaining analgesic effects .
Comparison with Target Compound :
The dihydroacenaphthylene group in the target compound may alter binding kinetics compared to ORG25543’s cyclopentylmethyl group. If the target compound interacts with GlyT2, its reversible binding (inferred from the absence of irreversible groups like benzyloxy) could mitigate toxicity risks observed in ORG25543.
Pesticide-Related Benzamides
lists benzamide-based agrochemicals, such as isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide), which shares a dimethoxybenzamide structure but targets plant cellulose biosynthesis .
Comparison with Target Compound: While isoxaben and the target compound share a dimethoxybenzamide backbone, the dihydroacenaphthylene group likely shifts bioactivity toward mammalian targets (e.g., neurological proteins) rather than plant systems. This underscores how minor structural changes dictate application specificity.
Biological Activity
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethoxybenzamide is a synthetic organic compound noted for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
This compound belongs to the class of acenaphthene derivatives. Its unique structure features a dihydroacenaphthylene moiety linked to a dimethoxybenzamide group. The synthesis typically involves the following steps:
- Starting Materials : Acenaphthene and 3,5-dimethoxybenzoic acid.
- Formation of Intermediate : Acenaphthene is reduced to 1,2-dihydroacenaphthylene.
- Amidation Reaction : The intermediate is reacted with 3,5-dimethoxybenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may interact with enzymes and receptors involved in critical biological processes.
- Pathways Involved : It can modulate signaling pathways related to cell growth and apoptosis, potentially influencing immune responses.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Properties : Its structure may confer activity against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in experimental models.
Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Antimicrobial Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| N-(1-naphthalenyl)-3,5-dimethoxybenzamide | Naphthalene core | Stronger antimicrobial activity |
| N-(acenaphthalen-1-yl)-3-methylbenzamide | Acenaphthylene core | Enhanced antitumor properties |
| N-(phenanthrenyl)-4-methoxybenzamide | Phenanthrene backbone | Higher selectivity towards specific cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
